![molecular formula C9H21N3 B2692136 2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine CAS No. 1408418-82-5](/img/structure/B2692136.png)
2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine
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Description
“2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H21N3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine” consists of a piperazine ring, which is a heterocyclic amine, with three methyl groups attached to it . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Poly(amido-amine)s and Endosomolytic Properties
Poly(amido-amine)s (PAAs) with specific structural features, including ter-amino groups and carboxyl groups per repeating unit, demonstrate significant biological properties. The physicochemical properties, including the basicity of amino groups and the acidic nature of carboxyl groups, correlate with their biological activity. Notably, PAAs exhibit pH-dependent hemolytic activity, which is most pronounced at pH 5.5, aligning with the acidic environment of endosomes, suggesting potential applications in drug delivery systems where endosomal escape is crucial (Ferruti et al., 2000).
Novel Three-Component Oxazole Synthesis
A novel synthesis method for 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones through an amidation-coupling-cycloisomerization (ACCI) sequence has been developed. This method starts from propargyl amine and acid chlorides, indicating potential for producing oxazole derivatives for pharmaceutical applications, showcasing the versatility of amine derivatives in synthetic organic chemistry (Merkul & Müller, 2006).
Palladium-Catalyzed Amination
2-(Trimethylsilyl)ethanesulfonyl amide has been identified as an effective ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This provides a method for preparing anilines and functionalized anilines, highlighting the role of amine derivatives in facilitating complex aminations for the synthesis of pharmacologically relevant compounds (Anjanappa et al., 2008).
Aryl Piperazine Complexes
Aryl piperazines have been alkylated to yield N-alkyl piperazines, which act as tridentate ligands for complexes with the fac-{Re(CO)3}+ core. These complexes have been explored for their potential in radiopharmaceutical applications, illustrating the importance of structural modification in developing diagnostic and therapeutic agents (Wei et al., 2004).
properties
IUPAC Name |
2-(3,3,4-trimethylpiperazin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)8-12(5-4-10)7-6-11(9)3/h4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXSTUNWAZMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine |
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